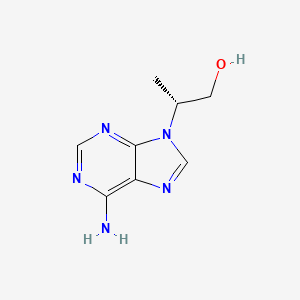

(R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11N5O |

|---|---|

Molecular Weight |

193.21 g/mol |

IUPAC Name |

(2R)-2-(6-aminopurin-9-yl)propan-1-ol |

InChI |

InChI=1S/C8H11N5O/c1-5(2-14)13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m1/s1 |

InChI Key |

NMBLSWKTQBVMBR-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](CO)N1C=NC2=C(N=CN=C21)N |

Canonical SMILES |

CC(CO)N1C=NC2=C(N=CN=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for R 2 6 Amino 9h Purin 9 Yl Propan 1 Ol

Established Chemical Synthesis Routes

Traditional chemical synthesis of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol often involves the construction of the purine (B94841) ring system followed by the introduction of the chiral side chain, or the alkylation of a pre-formed adenine (B156593) base with a suitable chiral precursor.

Alkylation of Adenine with Chiral Precursors

A primary strategy for synthesizing this compound involves the nucleophilic substitution reaction between adenine and a chiral C3 synthon. One common approach is the condensation of adenine with a chiral propylene (B89431) carbonate or a similar activated chiral precursor. researchgate.net Another method involves the ring-opening of a chiral epoxide by adenine. For instance, the reaction of adenine with (R)-propylene oxide is a known route, although it can present challenges related to cost and regioselectivity. google.com

A related alkylation method involves reacting a purine derivative, such as 6-chloropurine (B14466), with a chiral side-chain precursor. The resulting intermediate is then converted to the final adenine derivative. For example, 6-chloropurine can be alkylated with chloroacetone (B47974) to produce 1-(6-chloro-9H-purin-9-yl)propan-2-one, which can then be stereoselectively reduced and aminated. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of alkylation reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and temperature. For example, in the alkylation of purines, bases such as potassium carbonate (K₂CO₃) are commonly used in polar aprotic solvents like N,N-dimethylformamide (DMF). nih.govmdpi.com The temperature is also a critical factor; heating is often required to drive the reaction to completion, with temperatures around 110-120°C being typical for epoxide ring-opening reactions with adenine. mdpi.com

Table 1: Example of Reaction Conditions for Purine Alkylation

| Reactants | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Epoxide, Adenine | K₂CO₃ | DMF | 110-120 °C | N-9 Alkylated Adenine | mdpi.com |

| 6-Chloropurine, Chloroacetone | K₂CO₃ | DMF | Not specified | 1-(6-chloro-9H-purin-9-yl) propan-2-one | nih.gov |

Asymmetric Synthesis Approaches for this compound

To ensure the high enantiomeric purity required for pharmaceutical applications, asymmetric synthesis strategies are paramount. These methods introduce the desired stereochemistry selectively, often using biological catalysts like enzymes, which are known for their high stereospecificity.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic routes combine traditional chemical reactions with highly selective enzymatic transformations to produce enantiomerically pure compounds. nih.gov For the synthesis of this compound, two main biocatalytic approaches have been reported: lipase-catalyzed kinetic resolution and dehydrogenase-catalyzed stereoselective reduction. researchgate.netnih.gov

One reported method involves the kinetic resolution of a racemic alcohol precursor using a lipase (B570770), such as lipase from Burkholderia cepacia. nih.gov In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Another approach uses a lipase from Candida antarctica (CAL-B) for the kinetic resolution of a racemic protected propan-2-ol derivative. researchgate.net While effective, these resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Stereoselective Bioreduction Strategies

A more efficient asymmetric approach is the stereoselective bioreduction of a prochiral ketone precursor, such as 1-(6-amino-9H-purin-9-yl)propan-2-one. researchgate.netnih.gov This method can theoretically achieve a 100% yield of the desired (R)-alcohol. The reduction is catalyzed by enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are NAD(P)H-dependent enzymes. researchgate.netrsc.org

Several studies have demonstrated the successful use of KREDs for this transformation. For example, the (R)-selective Codexis KRED P1B02 has been used for the enzymatic reduction of 1-(6-amino-9H-purin-9-yl)propan-2-one. researchgate.net Similarly, recombinant alcohol dehydrogenase from Lactobacillus kefir has been employed to reduce 1-(6-chloro-9H-purin-9-yl)propan-2-one, achieving high conversion and excellent optical purity (>99% enantiomeric excess, ee). nih.gov A Chinese patent describes a method using a carbonyl reductase in a phosphate (B84403) buffer system with a coenzyme and a coenzyme recycling system to carry out the asymmetric reduction, also achieving an ee value of over 99%. google.com These biocatalytic reductions offer a green and efficient route to the target molecule under mild reaction conditions. google.comnih.gov

Table 2: Comparison of Asymmetric Biocatalytic Methods

| Method | Enzyme | Substrate | Key Result | Reference |

|---|---|---|---|---|

| Kinetic Resolution | Burkholderia cepacia lipase | rac-1-(6-chloro-9H-purin-9-yl)propan-2-ol | 47% yield, 99% ee (for the ester) | nih.gov |

| Stereoselective Reduction | Lactobacillus kefir ADH | 1-(6-chloro-9H-purin-9-yl)propan-2-one | 86% yield, >99% ee | nih.gov |

| Stereoselective Reduction | Carbonyl Reductase | 1-(6-Amino-9H-purin-9-yl)propan-2-one salt | >99% ee | google.com |

| Stereoselective Reduction | Ketoreductase (KRED) | 1-(6-Amino-9H-purin-9-yl)propan-2-one | High enantioselectivity | researchgate.net |

Preparation of Isotope-Labeled Analogs for Research

Isotopically labeled compounds are essential tools in drug discovery and development, used primarily as internal standards in quantitative bioanalytical assays. researchgate.netmedchemexpress.com The synthesis of deuterium (B1214612) (²H or D) or tritium (B154650) (³H) labeled analogs of this compound has been developed to support clinical studies.

A short and efficient synthetic method has been developed to prepare deuterium and tritium labeled (R)-HPA. researchgate.net This method utilizes a ketoreductase (KRED) catalyzed reduction as the key step. The isotope label is introduced by using a labeled reducing agent, such as a deuterated or tritiated source, which is then transferred to the ketone substrate by the enzyme in a highly efficient and enantioselective manner. researchgate.net This chemoenzymatic approach provides access to the desired labeled intermediate for the synthesis of labeled Tenofovir and its prodrugs. researchgate.net Another reported method involves a palladium-on-carbon and platinum oxide catalyzed H-D exchange reaction to prepare a racemic deuterated analog. researchgate.net

Stereochemical Considerations in R 2 6 Amino 9h Purin 9 Yl Propan 1 Ol and Its Derivatives

Impact of Chirality on Molecular Recognition by Biological Macromolecules

The biological effects of chiral drugs are often enantioselective, meaning that one enantiomer is significantly more active than the other. This is due to the chiral nature of biological macromolecules such as enzymes and receptors, which selectively interact with molecules that have a specific three-dimensional shape. In the case of acyclic nucleoside analogues like (R)-HPA and its derivatives, the antiviral potency typically resides in a single enantiomer. nih.gov

The therapeutic activity of Tenofovir, derived from (R)-HPA, stems from its ability to inhibit viral reverse transcriptase, a key enzyme in the replication of retroviruses. innospk.comnih.gov The specific spatial orientation of the purine (B94841) base and the hydroxymethyl group on the chiral propyl side chain of the (R)-enantiomer is crucial for its recognition and subsequent phosphorylation by cellular kinases to its active diphosphate (B83284) form. This active metabolite then competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into viral DNA by reverse transcriptase. The precise fit of the (R)-enantiomer's metabolite into the enzyme's active site leads to chain termination and halts viral replication.

Enantioselective Synthesis and Chromatographic Resolution of Isomers

Given the stereospecificity of its biological activity, the production of enantiomerically pure (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol is a primary goal of its synthesis. Both chemical and enzymatic methods have been developed to achieve high enantiomeric excess.

Enantioselective Synthesis: Enzymatic methods are particularly effective for producing the desired (R)-enantiomer with high purity. One prominent strategy is the stereoselective reduction of a prochiral ketone precursor, such as 1-(6-chloro-9H-purin-9-yl)propan-2-one, using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH) as the biocatalyst. researchgate.netnih.govgoogle.com These enzymatic reactions often proceed with excellent enantioselectivity, yielding (R)-HPA with an enantiomeric excess (ee) of over 99%. nih.govgoogle.com Another biocatalytic approach involves the kinetic resolution of a racemic mixture of HPA esters using a lipase (B570770), where the enzyme selectively hydrolyzes one enantiomer, allowing the other to be isolated in high purity. nih.gov

Chemical synthesis routes have also been explored. These include methods starting from expensive chiral building blocks like (R)-propylene oxide or employing asymmetric reactions, such as the induced oxidation of 9-propenyl adenine (B156593) in the presence of a chiral auxiliary like (S)-BINAP. google.comgoogle.com However, some chemical routes may result in lower optical purity, necessitating a subsequent chiral enrichment step to meet stringent clinical requirements. google.com

| Method | Precursor | Key Reagent/Catalyst | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enzymatic Reduction | 1-(6-chloro-9H-purin-9-yl) propan-2-one | Alcohol Dehydrogenase (ADH) | >99% | nih.gov |

| Enzymatic Reduction | 1-(adenin-9-yl)propan-2-one salt | Carbonyl Reductase | >99% | google.com |

| Enzymatic Kinetic Resolution | Racemic HPA ester | Lipase (Amano PS-IM) | 99% | nih.gov |

| Asymmetric Oxidation | 9-Propenyl adenine | (S)-BINAP | High Selectivity | google.com |

| Chemical Synthesis | (R)-Propylene oxide | - | 90-94% (requires enrichment) | google.com |

Chromatographic Resolution of Isomers: While enantioselective synthesis aims to produce a single isomer, analytical and preparative methods for separating enantiomers are crucial for purity assessment and for resolving racemic mixtures. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the benchmark technique for this purpose. unife.it Although specific resolution methods for the enantiomers of HPA itself are not extensively detailed in public literature, methods for its direct derivatives, such as Tenofovir Disoproxil Fumarate (B1241708) (TDF), are well-established and demonstrate the applicable principles. researchgate.netresearchgate.net These separations typically employ polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® or NUCLEOCEL™ columns), using either normal-phase or reversed-phase elution modes to achieve baseline separation of the (R)- and (S)-enantiomers. researchgate.netlums.ac.irresearchgate.net

Analytical Assessment of Stereochemical Purity

The rigorous analytical assessment of stereochemical purity is a critical quality control step, ensuring that the final active pharmaceutical ingredient is free from its inactive or potentially harmful enantiomer. For (R)-HPA and its derivatives, the primary analytical technique for determining enantiomeric purity is chiral HPLC. innospk.comwho.int

Regulatory guidelines for pharmaceutical products often impose strict limits on the presence of undesired enantiomers. For instance, the specifications for Tenofovir disoproxil fumarate, which is synthesized from (R)-HPA, mandate that the (S)-enantiomer impurity must not exceed a low threshold, such as 1.0%. who.int This necessitates the development and validation of highly sensitive and accurate analytical methods.

A typical chiral HPLC method for purity assessment is validated for several key parameters, including:

Linearity: Ensuring the detector response is proportional to the concentration of the (S)-enantiomer.

Limit of Detection (LOD): The lowest concentration of the (S)-enantiomer that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the (S)-enantiomer that can be accurately and precisely measured.

Precision and Accuracy: Confirming the repeatability and truthfulness of the measurement. researchgate.netresearchgate.net

Capillary electrophoresis (CE) using chiral selectors like cyclodextrins is another advanced technique used for the enantiomeric purity determination of chiral drugs, including Tenofovir, offering an alternative or complementary approach to chiral HPLC. mdpi.com These analytical methods are indispensable for guaranteeing the stereochemical integrity of this compound and the quality of the life-saving medicines derived from it.

| Technique | Chiral Selector / Stationary Phase | Application | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak IC (Amylose derivative) | Enantiomeric separation of Tenofovir disoproxil | researchgate.net |

| Chiral HPLC | NUCLEOCEL ALPHA-RP S | Chiral purity determination of Tenofovir disoproxil fumarate | researchgate.netlums.ac.ir |

| Capillary Electrophoresis (CZE) | Cyclodextrins (e.g., S-β-CD) | Enantiomeric purity determination of Tenofovir | mdpi.com |

Role of R 2 6 Amino 9h Purin 9 Yl Propan 1 Ol As a Precursor in Antiviral and Anticancer Research

Synthesis of Phosphonomethoxypropyl Adenine (B156593) (PMPA) and Related Phosphonate (B1237965) Derivatives

The synthesis of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA), commercially known as Tenofovir, is a well-established process that utilizes (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol as a crucial starting material. google.comgoogle.com The process generally involves the alkylation of the hydroxyl group of this compound.

One common synthetic route involves the reaction of this compound with a dialkyl p-toluenesulphonyloxymethylphosphonate or a dialkyl halomethylphosphonate. google.com This reaction leads to the formation of a dialkylester of (R)-9-[2-(phosphonomethoxy)propyl]adenine. Subsequent dealkylation of the phosphonate moiety yields PMPA. google.com

Alternative chemoenzymatic routes have also been developed to produce Tenofovir. nih.govacs.org These methods often focus on the stereoselective synthesis of the precursor itself or key intermediates. For instance, a prochiral ketone, 1-(6-chloro-9H-purin-9-yl) propan-2-one, can be stereoselectively reduced using an alcohol dehydrogenase to yield the desired (R)-alcohol intermediate. nih.govacs.org This intermediate is then converted to Tenofovir through several steps, including alkylation with tosylated diethyl(hydroxymethyl) phosphonate and subsequent cleavage of the phosphonate ester. nih.govacs.org

The table below summarizes some of the key reagents used in the synthesis of PMPA from its precursor.

| Precursor | Reagent | Intermediate/Product | Reference |

| This compound | Diethyl p-toluenesulphonyloxymethylphosphonate | Diethyl ester of (R)-9-[2-(phosphonomethoxy)propyl]adenine | google.com |

| This compound | Diisopropyl p-toluenesulphonyloxymethylphosphonate | Diisopropyl ester of (R)-9-[2-(phosphonomethoxy)propyl]adenine | google.com |

| (R)-1-(6-chloro-9H-purin-9-yl) propan-2-ol | Tosylated diethyl(hydroxymethyl) phosphonate | Diethyl ester of (R)-9-[2-(phosphonomethoxy)propyl]adenine | nih.govacs.org |

Prodrug Strategies for Enhanced Biological Delivery of Nucleoside Analogs

Nucleotide analogs like PMPA often exhibit poor oral bioavailability due to their polarity. researchgate.net To overcome this limitation, various prodrug strategies have been developed to enhance their delivery into the body and target cells. researchgate.netnih.govnih.gov

The primary goal of prodrug design for PMPA is to mask the phosphonate group, thereby increasing the lipophilicity of the molecule and facilitating its passive diffusion across cell membranes. researchgate.netnih.gov Once inside the cell, the prodrug is designed to be cleaved by intracellular enzymes to release the active drug.

A notable example is Tenofovir Disoproxil Fumarate (B1241708) (TDF), an orally bioavailable prodrug of Tenofovir. acs.org Another advanced prodrug is Tenofovir Alafenamide (TAF). nih.govacs.org These prodrugs are designed to be stable during transport and delivery but readily cleaved at the target site. nih.gov

One successful strategy involves the use of bis(isopropyloxymethylcarbonyl)PMPA [bis(POC)PMPA]. asm.orgasm.org This prodrug has demonstrated significantly greater anti-HIV activity in vitro compared to PMPA. asm.orgasm.org This enhanced efficacy is attributed to a rapid intracellular uptake of the prodrug, leading to a more than 1,000-fold increase in the intracellular accumulation of the pharmacologically active metabolite, PMPA diphosphate (B83284) (PMPApp). asm.orgasm.org

The activation of these prodrugs is a critical step in their mechanism of action and relies on the activity of various endogenous enzymes. nih.govresearchgate.net Prodrugs are designed to be substrates for these enzymes, which catalyze the conversion of the inactive prodrug into the active drug form. mdpi.commdpi.com

For instance, ester-based prodrugs are often cleaved by ubiquitous esterases present in the body. researchgate.net The activation of PMPA prodrugs like TDF and TAF involves hydrolysis by cellular enzymes to release Tenofovir. nih.gov Subsequently, Tenofovir is phosphorylated by cellular kinases to its active diphosphate form, PMPApp. asm.org

Development of Novel Purine (B94841) Analog Antiviral Agents

The research stemming from this compound has led to the development of highly potent antiviral agents. sci-hub.se PMPA, the direct derivative, is a powerful inhibitor of viral DNA polymerases and reverse transcriptases. asm.org

Tenofovir and its prodrugs have become cornerstones in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. acs.org The high intracellular concentrations of the active metabolite, PMPApp, achieved through prodrug strategies, contribute to their potent antiviral activity. asm.orgasm.org PMPApp acts as a competitive inhibitor of the natural substrate for viral reverse transcriptase and also as a chain terminator upon incorporation into the viral DNA.

The development of these agents highlights the success of using a precursor-based approach to synthesize novel purine analogs with significant therapeutic value. The structural framework provided by this compound has been instrumental in creating a class of antivirals with a lasting impact on global health.

Contributions to Anticancer Agent Development

Purine analogs have a well-established role in cancer chemotherapy, primarily due to their ability to interfere with DNA synthesis and induce apoptosis in rapidly dividing cancer cells. medchemexpress.com The structural similarity of these analogs to endogenous purines allows them to be incorporated into cellular metabolic pathways, leading to cytotoxic effects.

While the primary application of derivatives from this compound has been in antiviral therapy, the broader class of purine nucleoside analogs has been extensively investigated for anticancer properties. medchemexpress.com The purine scaffold is considered a "privileged" structure in drug discovery and has been modified to create compounds with potent anticancer activity. rsc.org

Research into 2,6,9-trisubstituted purine derivatives, for example, has identified compounds with significant cytotoxicity against various cancer cell lines. nih.gov These studies often explore how different substitutions on the purine ring influence anticancer activity, providing valuable structure-activity relationship (SAR) insights. rsc.orgnih.gov For instance, the introduction of an arylpiperazinyl system at the 6-position of the purine ring has been shown to be beneficial for cytotoxic activity. nih.gov

Although direct evidence of anticancer agents developed specifically from this compound is less documented than its antiviral applications, the foundational knowledge gained from this precursor contributes to the broader field of purine-based anticancer drug development. The synthetic methodologies and understanding of how modifications to the purine structure affect biological activity are transferable to the design of novel anticancer agents.

Mechanistic Insights into the Biological Activity of R 2 6 Amino 9h Purin 9 Yl Propan 1 Ol Derivatives

Intracellular Phosphorylation Pathways of Nucleoside Analogs

For (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol derivatives like Tenofovir to exert their antiviral effect, they must first be metabolically activated within the host cell. Tenofovir, being a nucleotide analog (specifically an adenosine (B11128) monophosphate analog), bypasses the initial phosphorylation step required by many nucleoside analogs. nih.govnih.gov However, it still needs two sequential phosphorylation steps to be converted into its pharmacologically active form, Tenofovir diphosphate (B83284) (TFV-DP). nih.govpatsnap.com

This bioactivation is carried out entirely by host cellular kinases. nih.gov The process is tissue-specific, relying on the differential expression of kinase enzymes in various cell types. nih.gov

First Phosphorylation: The conversion of Tenofovir to Tenofovir monophosphate (TFV-MP) is a critical, substrate-specific step. nih.gov Studies have identified adenylate kinase 2 (AK2) as the primary enzyme responsible for this initial phosphorylation in key target cells like peripheral blood mononuclear cells (PBMCs), as well as in vaginal and colorectal tissues. nih.govnih.govacs.org

Second Phosphorylation: The subsequent phosphorylation of TFV-MP to the active TFV-DP is catalyzed by several nucleoside diphosphate kinases (NDPKs), with notable tissue-specific variations. nih.gov

In PBMCs and vaginal tissue, pyruvate (B1213749) kinase isoenzymes (PKM and PKLR) are the main contributors to TFV-DP formation. nih.govacs.org

In colorectal tissue, muscle-type creatine (B1669601) kinase (CKM) is predominantly responsible for this conversion. nih.govresearchgate.net

Other enzymes, including creatine kinase brain-type (CKB) and NDPKs (NME1, NME2), can also contribute to the formation of TFV-DP. acs.orgclinpgx.org

The efficiency of this two-step phosphorylation process is crucial as it determines the intracellular concentration of the active TFV-DP, which directly correlates with the compound's antiviral potency. The long intracellular half-life of TFV-DP, reported to be as high as 95 hours in primary human hepatocytes, ensures sustained antiviral pressure. researchgate.netnih.govnih.gov

| Phosphorylation Step | Primary Enzyme(s) | Relevant Tissues |

|---|---|---|

| Tenofovir → Tenofovir-MP | Adenylate Kinase 2 (AK2) | PBMCs, Vaginal Tissue, Colorectal Tissue |

| Tenofovir-MP → Tenofovir-DP | Pyruvate Kinases (PKM, PKLR) | PBMCs, Vaginal Tissue |

| Creatine Kinase (CKM, CKB) | Colorectal Tissue, Brain |

Interaction with Viral Polymerases and Reverse Transcriptases

The primary molecular target for the active metabolite, Tenofovir diphosphate (TFV-DP), is the viral polymerase enzyme, which is essential for replicating the viral genome. patsnap.com Specifically, TFV-DP targets the reverse transcriptase (RT) of retroviruses like HIV and the DNA polymerase of HBV. drugbank.compatsnap.com

The mechanism of inhibition is competitive, with TFV-DP vying with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for binding to the active site of the polymerase. nih.govdrugbank.comontosight.ai Because TFV-DP is an analog of dATP, the viral polymerase recognizes and incorporates it into the nascent DNA strand. patsnap.comnih.gov

The binding affinity of TFV-DP for viral polymerases is significantly higher than for human cellular DNA polymerases, which is a key factor in its selective toxicity and favorable safety profile. patsnap.comnih.gov For instance, the inhibition constant (Ki) of TFV-DP for HBV polymerase is 0.18 µM, which is comparable to the Michaelis constant (Km) of the natural substrate dATP (0.38 µM) for the same enzyme. nih.gov This potent and competitive inhibition effectively disrupts the process of viral DNA synthesis. nih.govdrugbank.com The (R)-stereoisomer of Tenofovir, which corresponds to the parent compound, has been shown to bind more effectively to HBV-RT than the (S)-isomer. plos.org

Mechanisms of Nucleic Acid Synthesis Inhibition

The inhibition of viral nucleic acid synthesis by derivatives of this compound is achieved primarily through a well-defined mechanism of chain termination following the competitive inhibition of the viral polymerase.

Once TFV-DP is incorporated by the viral polymerase into the growing viral DNA strand, it irrevocably halts further synthesis. patsnap.comontosight.ai This chain termination occurs because the acyclic structure of Tenofovir lacks the 3'-hydroxyl (-OH) group found on natural deoxyribose sugars. nih.govpatsnap.com The 3'-OH group is essential for forming the phosphodiester bond that links to the next incoming nucleotide. patsnap.compatsnap.com Without this group, the polymerase cannot add any subsequent nucleotides, leading to the premature termination of the DNA chain. ontosight.ainih.govbiologyinsights.com This truncated, non-functional DNA prevents the completion of the viral replication cycle. patsnap.compatsnap.com

The principal mechanism of action for Tenofovir is obligatory chain termination, not mutagenesis. Unlike some nucleoside analogs that can be incorporated and allow for limited, error-prone extension of the DNA chain, leading to an accumulation of mutations (lethal mutagenesis), Tenofovir's structure is designed to immediately stop DNA elongation. patsnap.compatsnap.com Viral resistance to Tenofovir does not arise from drug-induced mutations throughout the genome, but rather from specific mutations within the polymerase gene itself (e.g., the K65R mutation in HIV reverse transcriptase). biologyinsights.com These mutations allow the enzyme to better discriminate between the natural dATP substrate and TFV-DP, thereby reducing the rate of the drug's incorporation. nih.gov

Modulation of Cellular Nucleotide Pools by Analogs

Beyond direct interaction with viral enzymes, some nucleoside and nucleotide analogs can indirectly affect viral replication by altering the intracellular concentrations of natural deoxynucleoside triphosphates (dNTPs). A clinical study investigating the effects of a combination therapy including Tenofovir disoproxil fumarate (B1241708) (a prodrug of Tenofovir) found that it significantly reduced the endogenous dNTP pools in peripheral blood mononuclear cells. nih.gov

Within three days of therapy, the levels of all four dNTPs (dATP, dCTP, dGTP, and TTP) were reduced by 14% to 37% from baseline in both HIV-positive and HIV-negative individuals. nih.gov This reduction in the natural substrate pool can enhance the antiviral efficacy of Tenofovir. By lowering the concentration of competing natural dNTPs, the ratio of the active drug (TFV-DP) to the natural substrate (dATP) at the site of the viral polymerase is increased, thereby improving the probability of the drug's incorporation and subsequent chain termination. nih.gov

Enzyme Inhibition Beyond Polymerases (e.g., Kinases, Ribonucleotide Reductase, Purine (B94841) Nucleoside Phosphorylase)

The selectivity of Tenofovir derivatives is crucial to their clinical utility. While highly potent against viral polymerases, their active form, TFV-DP, shows weak inhibition of human cellular DNA polymerases.

Cellular DNA Polymerases: TFV-DP is a poor substrate and a weak inhibitor of the primary human replicative DNA polymerases α, δ, and ε. nih.gov Its incorporation into cellular DNA is approximately 1,000-fold less efficient than that of dATP. nih.gov This low affinity for host polymerases is a major reason for the compound's relatively low cytotoxicity. nih.govyoutube.com

Kinases: While cellular kinases are essential for activating Tenofovir, the parent compound can also act as a competitive inhibitor of some of these enzymes. For example, Tenofovir competitively inhibits creatine kinase and 3-phosphoglycerate (B1209933) kinase with respect to their nucleotide substrates, with Ki values of 2.9 mM and 4.8 mM, respectively. nih.gov

Purine Nucleoside Phosphorylase (PNP): The phosphorylated metabolites of Tenofovir have been shown to inhibit purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. nih.govasm.org Tenofovir monophosphate (TFV-MP) and Tenofovir diphosphate (TFV-DP) are potent inhibitors of PNP-dependent degradation of other nucleosides like didanosine. nih.govasm.org This inhibition is clinically relevant as it can lead to drug-drug interactions. iasusa.org

| Enzyme | Inhibitor | Inhibition Constant (Ki) | Note |

|---|---|---|---|

| DNA Polymerase α | Tenofovir-DP | Weak inhibitor (Ki/Km ratio = 10.2) | nih.gov |

| DNA Polymerase δ | Tenofovir-DP | Weak inhibitor (Ki/Km ratio = 10.2) | nih.gov |

| DNA Polymerase ε | Tenofovir-DP | Weak inhibitor (Ki/Km ratio = 15.2) | nih.gov |

| Creatine Kinase (CK) | Tenofovir | 2.9 mM | nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Tenofovir-MP | 38 nM | nih.govasm.org |

| Purine Nucleoside Phosphorylase (PNP) | Tenofovir-DP | 1.3 µM | nih.govasm.org |

Structure Activity Relationship Studies and Molecular Design of R 2 6 Amino 9h Purin 9 Yl Propan 1 Ol Analogs

General Design Principles for Nucleoside Analog Modifications

The design of nucleoside analogs, including acyclic variants like (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, is a cornerstone of antiviral and anticancer drug development. These molecules function by mimicking natural nucleosides, thereby interfering with the synthesis of nucleic acids in rapidly replicating entities like viruses or cancer cells. The core principle behind their design is to introduce specific chemical modifications to the nucleobase or the sugar moiety (in this case, an acyclic side chain) to enhance therapeutic properties. mdpi.com Modifications aim to improve enzymatic recognition by viral polymerases over host-cell polymerases, increase metabolic stability, and facilitate the necessary intracellular phosphorylation to the active triphosphate form.

Acyclic nucleoside phosphonates (ANPs) represent a significant advancement in this field. nih.gov Unlike traditional nucleoside analogs that require an initial phosphorylation step catalyzed by viral or cellular kinases, ANPs already contain a phosphonate (B1237965) group. This group is linked by a stable phosphorus-carbon (P-C) bond, which is resistant to enzymatic cleavage by esterases, enhancing metabolic stability. nih.govfrontiersin.org This pre-phosphorylated state allows them to bypass the often rate-limiting initial phosphorylation step, a mechanism that can be a point of drug resistance. nih.gov The design of these analogs focuses on creating molecules that are efficiently phosphorylated to their active diphosphate (B83284) form by cellular kinases and subsequently act as potent inhibitors or chain terminators of viral DNA polymerases. mdpi.com

Modifications to the purine (B94841) ring of adenine (B156593) are critical for modulating the biological activity, selectivity, and interaction with target enzymes. The primary goal is to alter the electronic properties and steric profile of the nucleobase to enhance binding affinity and specificity for viral enzymes over their human counterparts. Research has shown that the type and position of substituents on the purine ring significantly influence biological activity. mdpi.com For instance, shifting the 6-amino group of an adenine analog to the C2 position can result in a compound with only moderate antiviral activity, demonstrating the critical role of substituent placement. mdpi.com

Key positions for modification on the purine ring include C2, N6, and C8. Introducing different functional groups at these sites can lead to varied pharmacological outcomes.

Table 1: Modifications of the Purine Nucleobase and Their Rationale

| Position of Modification | Type of Modification | Example Substituent/Group | Rationale / Observed Effect |

|---|---|---|---|

| C2 | Substitution | Amino (-NH2) group | Alters hydrogen bonding patterns; can increase selectivity for certain viral polymerases. For example, 9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine (PMPDAP) shows potent and selective anti-HIV activity. nih.gov |

| N6 | Substitution | Cyclopropylamino | Can enhance binding affinity and improve the intracellular conversion to the active metabolite. |

| C8 | Substitution | Halogens (e.g., -Br, -Cl), Alkynyl groups | Modifies electronic distribution and steric bulk, potentially improving target enzyme inhibition or altering metabolic stability. |

| N7/C8 | Ring Modification (Deaza) | Replacement of N7 with a CH group (7-deazaadenine) | Prevents certain metabolic pathways (e.g., glycosidic bond cleavage by phosphorylases), potentially increasing the intracellular half-life of the analog. |

The acyclic side chain of compounds like this compound is a crucial element for modification, as it mimics the (deoxy)ribose sugar of natural nucleosides. Its structure, length, and flexibility determine how the analog is recognized and processed by cellular kinases and viral polymerases. nih.gov A primary objective of side-chain modification is to introduce a phosphonate moiety, creating an acyclic nucleoside phosphonate (ANP). This strategy is exemplified by Tenofovir [(R)-9-(2-phosphonylmethoxypropyl)adenine or PMPA], a close analog of the subject compound. researchgate.net The phosphonate group serves as a stable isostere of a phosphate (B84403), allowing the molecule to bypass the initial, often inefficient, viral-kinase-dependent phosphorylation step. nih.gov

Further modifications focus on optimizing the side chain for better interaction with the target enzyme and improving the molecule's pharmacokinetic profile.

Table 2: Modifications of the Acyclic Side Chain and Their Impact

| Modification Type | Example Structure Feature | Impact on Pharmacological Profile |

|---|---|---|

| Phosphonomethoxy Group | -CH2-O-CH2-PO(OH)2 | Creates a stable nucleotide analog that bypasses the need for initial viral kinase phosphorylation, a common resistance mechanism. nih.gov |

| Hydroxylation | (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (Cidofovir) | The hydroxyl group can be essential for recognition by cellular kinases that add the second phosphate group, forming the active diphosphate metabolite. |

| Fluorination | α-fluoro(phosphoryl)methoxy group | Introduction of fluorine can alter the acidity of the phosphonate group and the molecule's conformation, potentially leading to enhanced activity against specific viruses like human cytomegalovirus (HCMV). rsc.org |

| Prodrug Moieties | Disoproxil fumarate (B1241708) (Tenofovir Disoproxil Fumarate - TDF) or Alafenamide (Tenofovir Alafenamide - TAF) | Masks the negatively charged phosphonate group, improving oral bioavailability and cell membrane permeability. nih.govnih.gov TAF provides more efficient delivery into target cells, resulting in higher intracellular concentrations of the active compound at a lower dose. nih.gov |

Stereochemical Influence on Pharmacological Activity

Stereochemistry plays a pivotal role in the pharmacological activity of chiral nucleoside analogs. The three-dimensional arrangement of atoms dictates the molecule's ability to fit into the active site of a target enzyme. For acyclic nucleoside analogs with a chiral center in the side chain, such as this compound, one enantiomer often exhibits significantly greater biological activity than the other.

This stereoselectivity is profoundly demonstrated in its close analog, Tenofovir [(R)-9-(2-phosphonylmethoxypropyl)adenine or (R)-PMPA]. The (R)-enantiomer is a potent inhibitor of the HIV reverse transcriptase (RT), whereas the (S)-enantiomer is substantially less active. Studies have shown that the (R)-enantiomers of PMPA and its diaminopurine derivative (PMPDAP) are approximately 10 to 100 times more effective against HIV than their corresponding (S)-enantiomers. nih.gov This pronounced difference underscores the highly specific stereochemical requirements of the viral enzyme's active site. The precise orientation of the phosphonate group and the purine base, as determined by the chiral center, is critical for optimal binding and inhibitory activity.

Table 3: Stereoisomer Activity Comparison for Acyclic Adenosine (B11128) Phosphonate Analogs Against HIV-1

| Compound Name | (R)-Isomer Activity (EC50, µM) | (S)-Isomer Activity (EC50, µM) | Stereoselectivity [(S)/(R) ratio] | Target Enzyme |

|---|---|---|---|---|

| PMPA (Tenofovir) | 1 - 2.8 | >100 | >35 - >100 | HIV Reverse Transcriptase |

| PMPDAP | 0.01 - 2.8 | >100 | >35 - >10000 | HIV Reverse Transcriptase |

Data derived from studies on various human cell systems. nih.gov EC50 (50% effective concentration) is the concentration of a drug that gives half of the maximal response.

The basis for this selectivity lies in the specific interactions within the enzyme's binding pocket. The (R)-isomer can adopt a conformation that allows its phosphonate group to be correctly positioned for interaction with key amino acid residues and for its eventual incorporation into the growing DNA chain, leading to termination. The (S)-isomer, due to its different spatial arrangement, cannot achieve this optimal fit, resulting in poor recognition and significantly lower inhibitory potency.

Computational Chemistry and Molecular Modeling in Analog Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of nucleoside analogs. These methods allow researchers to visualize and analyze the interactions between a potential drug molecule and its biological target at an atomic level. By simulating these interactions, scientists can predict the binding affinity and potential activity of new analogs before they are synthesized, thereby saving significant time and resources.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand (the drug analog) when bound to a target protein. nih.gov For analogs of this compound, the primary target is often a viral polymerase, such as HIV reverse transcriptase. nih.govmdpi.com Docking studies can elucidate the structural basis for the observed stereoselectivity.

When the active diphosphorylated form of (R)-Tenofovir is docked into the active site of HIV RT, it reveals a network of favorable interactions that stabilize the complex. These include hydrogen bonds between the purine base and amino acid residues, hydrophobic interactions, and crucial coordination of the phosphonate groups with magnesium ions held by acidic residues (e.g., Aspartate) in the active site. mdpi.com In contrast, docking the (S)-isomer often shows a less favorable binding mode, with increased steric clashes or an inability to form all the key interactions necessary for potent inhibition. nih.gov For example, modeling studies have shown that certain mutations in the reverse transcriptase, like K65R, can increase the distance between Tenofovir and the nascent DNA chain, providing a structural explanation for drug resistance. mdpi.com

Table 4: Key Ligand-Target Interactions Identified Through Molecular Modeling of Tenofovir with HIV RT

| Interaction Type | Interacting Ligand Group | Interacting Target Residue/Component | Significance for Binding |

|---|---|---|---|

| Hydrogen Bond | Adenine N6-amino, N1 | Thymine (on DNA template) | Mimics natural Watson-Crick base pairing, essential for recognition. |

| Hydrogen Bond | Adenine N7 | Lysine (e.g., K65) | Positions the analog within the active site. |

| Ionic/Coordinate Bond | Phosphonate groups | Mg2+ ions coordinated by Aspartate residues (e.g., D110, D185, D186) | Crucial for catalysis and anchoring the nucleotide analog in the correct position for incorporation. |

| Hydrophobic Interaction | Acyclic side chain | Tyrosine, Methionine, Valine (e.g., Y115, M184, V75) | Contributes to the overall binding affinity and stability of the ligand-enzyme complex. |

Beyond analyzing binding modes, computational models can be used to predict the biological activity and selectivity of novel compounds. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (e.g., electronic properties, hydrophobicity, steric factors) that influence activity, QSAR models can predict the potency of unsynthesized analogs.

A critical parameter for prediction is selectivity. An effective antiviral nucleoside analog must be a good substrate for the viral polymerase but a poor substrate for human DNA polymerases, particularly mitochondrial DNA polymerase γ (pol γ). Incorporation by pol γ can lead to mitochondrial toxicity, a significant clinical side effect of some nucleoside analogs. Computational methods can be employed to dock analogs into the active sites of both the viral target and human polymerases. By comparing the calculated binding energies and interaction patterns, researchers can predict the selectivity of a compound. Analogs predicted to have a high affinity for the viral enzyme and a low affinity for human polymerases are prioritized for synthesis and further testing. This predictive capability helps in designing safer and more effective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization of R 2 6 Amino 9h Purin 9 Yl Propan 1 Ol and Its Metabolites

Spectroscopic Techniques for Structural Elucidation (NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the molecular structure of (R)-2-(6-amino-9H-purin-9-yl)propan-1-ol. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insight into the compound's fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comparative table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on data from its isomer, HPA. nih.gov

| Table 1: Predicted NMR Chemical Shifts (δ ppm) | ||

|---|---|---|

| Position | Predicted ¹H Shift | Predicted ¹³C Shift |

| H2 (Adenine) | ~8.1 | ~152 |

| H8 (Adenine) | ~8.0 | ~140 |

| -NH₂ | ~7.3 (broad) | - |

| C4 (Adenine) | - | ~149 |

| C5 (Adenine) | - | ~118 |

| C6 (Adenine) | - | ~156 |

| H1'a, H1'b (CH₂OH) | ~3.6-3.8 (dd) | ~65-70 |

| H2' (CH-N) | ~4.5-4.7 (m) | ~50-55 |

| H3' (CH₃) | ~1.3 (d) | ~18-22 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pathway of the compound. Under electrospray ionization (ESI) in positive mode, this compound (Molecular Weight: 193.21 g/mol ) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 194. Tandem MS (MS/MS) analysis would reveal characteristic fragment ions resulting from the cleavage of the propanol (B110389) side chain. A key, highly stable fragment corresponds to the protonated adenine (B156593) base at m/z 136. Other expected fragments include the loss of a water molecule [M+H-H₂O]⁺ and the loss of the hydroxymethyl group [M+H-CH₂OH]⁺.

| Table 2: Predicted Mass Spectrometry Fragmentation | |

|---|---|

| m/z | Predicted Fragment Ion |

| 194 | [M+H]⁺ (Protonated Molecular Ion) |

| 176 | [M+H-H₂O]⁺ (Loss of Water) |

| 163 | [M+H-CH₂OH]⁺ (Loss of Hydroxymethyl Group) |

| 136 | [Adenine+H]⁺ (Protonated Adenine Base) |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing both the chemical purity and the enantiomeric purity (enantiomeric excess, e.e.) of this compound.

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

The chemical purity of the compound and the presence of any process-related impurities or degradation products are typically assessed using RP-HPLC. A standard method would employ a C18 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like methanol (B129727) or acetonitrile. Detection is commonly performed using a UV detector set to the absorbance maximum of the adenine chromophore, around 260 nm.

Enantiomeric Excess Determination by Chiral HPLC

Controlling the stereochemistry is critical, and chiral HPLC is the definitive method for quantifying the enantiomeric excess. This requires a chiral stationary phase (CSP) that can differentiate between the (R) and (S) enantiomers. For intermediates of Tenofovir Alafenamide, which are structurally related, polysaccharide-based CSPs have proven highly effective. thieme-connect.com A screening of columns such as Chiralpak AD-H, OD-H, or AS-H is a common starting point for method development. thieme-connect.com Normal-phase chromatography, using mobile phases like n-hexane and isopropanol, often provides superior separation for these types of compounds. thieme-connect.com The validation of such a method ensures it is sensitive enough to detect and quantify the undesired (S)-enantiomer at very low levels (e.g., 0.1%). thieme-connect.com

| Table 3: Typical HPLC Conditions for Analysis | |

|---|---|

| Parameter | Exemplary Conditions |

| Purity (RP-HPLC) | |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Buffer (e.g., 20 mM NH₄OAc) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Enantiomeric Excess (Chiral HPLC) | |

| Column | Chiralpak AD-H (e.g., 250 x 4.6 mm, 5 µm) thieme-connect.com |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

Characterization of Active Metabolites (e.g., Triphosphates)

In vivo, acyclic nucleoside analogues like this compound must be phosphorylated to their active triphosphate form to exert their antiviral effect. Characterizing these highly polar, negatively charged triphosphate metabolites presents a significant analytical challenge.

The analysis of Tenofovir diphosphate (B83284) (TFV-DP), the active metabolite of the approved drug Tenofovir, serves as a direct model for the methods required. mdpi.comnih.gov Direct analysis without derivatization is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.comnih.gov

Due to the high polarity of the triphosphate metabolite, conventional reversed-phase chromatography is ineffective. The preferred separation technique is Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a polar stationary phase (e.g., amino or amide-based) and a mobile phase with a high organic content. mdpi.comnih.gov This allows for the retention and separation of the highly polar triphosphate from endogenous cellular components.

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM). nih.gov This involves monitoring a specific fragmentation transition from the deprotonated molecular ion (precursor ion) to a characteristic product ion. For TFV-DP, the doubly charged precursor ion [M-2H]²⁻ at m/z 222.5 is monitored, fragmenting to a product ion at m/z 366.0. nih.gov A similar, highly specific MRM transition would be developed to characterize and quantify the triphosphate metabolite of this compound in biological matrices.

| Table 4: Analytical Approach for Triphosphate Metabolite Characterization | |

|---|---|

| Technique | Methodology |

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) mdpi.comnih.gov |

| Stationary Phase | Amino or Amide column mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |

Future Research Directions and Translational Perspectives for R 2 6 Amino 9h Purin 9 Yl Propan 1 Ol Derived Compounds

Development of Broad-Spectrum Antiviral Agents

The chemical scaffold of Tenofovir offers a promising platform for developing agents with broader antiviral activity. Research is expanding to evaluate its efficacy against a range of viruses beyond HIV and HBV.

Tenofovir Alafenamide (TAF), a novel prodrug of Tenofovir, has demonstrated greater antiviral potency and better distribution into lymphoid tissues compared to its predecessor, TDF. wikipedia.org Extensive in vitro studies have confirmed TAF's broad activity against all known HBV genotypes (A-H). nih.gov This inherent broad-spectrum activity against different viral genotypes provides a foundation for exploring its utility against other pathogens.

Recent global health crises have highlighted the urgent need for broad-spectrum antiviral agents to combat emerging viral threats. In this context, Tenofovir has been investigated for its potential activity against SARS-CoV-2. Several in silico studies suggest that Tenofovir and its prodrugs may inhibit the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), acting as a chain terminator in a manner similar to its mechanism against reverse transcriptase. mdpi.com Further computational models indicate potential interactions with other critical viral proteins, including the main protease (Mpro/3CLpro), papain-like protease (PLpro), and interference with the binding of the viral spike protein to the human ACE2 receptor. mdpi.com These findings, though preliminary, open a significant avenue for repurposing Tenofovir derivatives as broad-spectrum antivirals.

Future research should focus on:

Screening against Diverse Viruses: Systematically screening libraries of novel Tenofovir derivatives against a wide panel of viruses, particularly RNA viruses that rely on polymerases for replication. researchgate.net

Targeting Viral Polymerases: Investigating the structural requirements for potent inhibition of various viral polymerases to guide the rational design of next-generation analogs. nih.gov

Host-Targeting Mechanisms: Exploring if derivatives can modulate host cell factors that are essential for viral replication, which could offer a pan-viral strategy that is less susceptible to the development of resistance. researchgate.net

Table 1: Antiviral Spectrum of Tenofovir and its Derivatives

| Virus Family/Species | Compound(s) | Target(s) | Activity Level |

|---|---|---|---|

| Retroviridae (HIV-1) | TDF, TAF | Reverse Transcriptase | High (Approved Use) patsnap.com |

| Hepadnaviridae (HBV) | TDF, TAF | HBV Polymerase | High (Approved Use) nih.gov |

| Coronaviridae (SARS-CoV-2) | Tenofovir, TDF, TAF | RdRp, Mpro/3CLpro, PLpro (Predicted) | Investigational mdpi.com |

Strategies to Overcome Drug Resistance Mechanisms

The emergence of drug resistance is a significant challenge in long-term antiviral therapy. patsnap.com For Tenofovir, resistance in HIV-1 is primarily associated with two mechanisms: the selection of mutations in the reverse transcriptase (RT) enzyme that reduce the incorporation of the active metabolite, Tenofovir diphosphate (B83284) (TFV-DP), and the pyrophosphorolytic removal of the incorporated drug from the terminated DNA chain. nih.gov

Key resistance-associated mutations (RAMs) in HIV, such as K65R, can reduce susceptibility to Tenofovir. nih.govdrugbank.com In HBV, while the genetic barrier to resistance is high, a range of putative RAMs have been identified, though their clinical significance is still being fully elucidated. nih.govresearchgate.net

Encouragingly, TAF has been shown to maintain susceptibility against many HBV isolates that are resistant to other nucleoside analogs like lamivudine, entecavir, and adefovir. nih.gov This suggests that the unique intracellular processing of TAF may help circumvent certain resistance pathways.

Future strategies to combat resistance could be inspired by advances in other fields, such as oncology, and should include:

Development of Novel Prodrugs: Designing next-generation prodrugs that achieve higher intracellular concentrations of the active TFV-DP, potentially overcoming resistance mechanisms related to reduced incorporation. nih.govresearchgate.net This approach, exemplified by the development of TAF from TDF, demonstrates that altering the prodrug moiety can significantly enhance intracellular delivery. nih.govnih.gov

Combination with Resistance Inhibitors: Exploring the co-administration of Tenofovir derivatives with compounds that target viral or host factors involved in resistance. For example, combining Tenofovir with an agent that inhibits the pyrophosphorolytic removal of the drug could restore its activity against resistant strains. nih.gov

Advanced Delivery Systems: Utilizing nanotechnology to develop delivery systems that can target specific cell reservoirs and maintain sustained intracellular drug levels. Nanoparticle-based systems could potentially overcome efflux pump-mediated resistance, a mechanism observed in cancer drug resistance that could have parallels in virology. mdpi.comnih.gov

PROTAC Technology: Investigating the application of Proteolysis-Targeting Chimeras (PROTACs). This technology uses heterobifunctional molecules to induce the degradation of specific target proteins. A PROTAC could be designed to target a mutated, resistant viral polymerase for destruction by the cell's ubiquitin-proteasome system, offering a catalytic mode of action that could be effective against overexpressed or mutated targets. frontiersin.org

Table 2: Key Resistance Mutations and Susceptibility to Tenofovir Derivatives

| Virus | Mutation | Effect on Tenofovir Susceptibility | Reference |

|---|---|---|---|

| HIV-1 | K65R in Reverse Transcriptase | Reduces susceptibility by decreasing the rate of drug incorporation. | nih.gov |

| HBV | rtA181V + rtN236T | Low-level reduced susceptibility to TAF. | nih.gov |

Green Chemistry Approaches in Nucleoside Analog Synthesis

The large-scale production of pharmaceuticals like Tenofovir and its derivatives necessitates environmentally sustainable manufacturing processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Recent research has focused on developing greener synthetic routes for Tenofovir:

Chemoenzymatic Synthesis: This approach utilizes enzymes as biocatalysts to perform key synthetic steps with high stereoselectivity. Methods using alcohol dehydrogenase or lipase (B570770) have been developed to produce optically pure Tenofovir from inexpensive starting materials, avoiding the need for hazardous reagents and complex purification steps. nih.gov

Novel Catalysts: The use of polyethylene glycol as a "green chemical" catalyst for the synthesis of Tenofovir disoproxil has been reported. researchgate.net Other methods involve using solid acid catalysts and improved coupling catalysts to enhance yield and purity under milder reaction conditions, making the process more suitable for industrial-scale, environmentally friendly production. google.com

Greener Solvents and Processes: General principles from green peptide synthesis can be applied, such as replacing hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives like ethyl acetate (B1210297). unibo.it Furthermore, the development of continuous flow processes, as opposed to batch manufacturing, can significantly reduce solvent consumption and improve process efficiency and safety. unife.it

Table 3: Green Chemistry Strategies for Tenofovir Synthesis

| Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipase, alcohol dehydrogenase) for stereoselective reactions. | High selectivity, mild conditions, biodegradable catalysts, use of low-cost starting materials. | nih.gov |

| Green Catalysts | Employing catalysts like polyethylene glycol or solid acids. | Reduced waste, milder reaction conditions, improved yield and purity. | researchgate.netgoogle.com |

| Solvent Replacement | Substituting hazardous solvents with greener alternatives (e.g., EtOAc for DMF). | Reduced toxicity and environmental impact. | unibo.it |

| Continuous Flow Synthesis | Shifting from batch to continuous manufacturing processes. | Lower solvent consumption, increased efficiency and safety, smaller manufacturing footprint. | unife.it |

Exploration of New Therapeutic Applications Beyond Established Uses

The purine (B94841) scaffold is a ubiquitous motif in biologically active molecules, suggesting that derivatives of (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol could have therapeutic applications beyond their antiviral effects. The structural similarity to endogenous nucleosides allows these compounds to interact with a wide range of biological targets.

Potential new applications include:

Anticancer Agents: Purine analogs have long been used in oncology. The core structure of Tenofovir could be modified to develop compounds that selectively inhibit cancer cell proliferation or induce apoptosis. Research into related purine derivatives has already indicated potential anticancer properties, warranting further investigation of the Tenofovir scaffold in this context. smolecule.com

Immunomodulation: Some nucleoside analogs possess immunomodulatory activities. Future research could explore whether Tenofovir derivatives can be designed to modulate immune responses, which could be beneficial in treating autoimmune diseases or as adjuvants in vaccines or cancer immunotherapy.

Neurological Disorders: A study on purine-2,6-dione derivatives revealed that modifications to the purine core can yield potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). nih.gov This finding suggests that the Tenofovir backbone could be a starting point for designing novel agents to treat central nervous system disorders such as anxiety and depression.

The exploration of these new therapeutic areas will require extensive medicinal chemistry efforts to create libraries of diverse derivatives and high-throughput screening programs to identify lead compounds with novel biological activities.

Table 4: Potential New Therapeutic Applications for Tenofovir-derived Scaffolds

| Therapeutic Area | Potential Target(s) | Rationale / Mechanism | Reference |

|---|---|---|---|

| Oncology | Cellular kinases, DNA/RNA synthesis pathways | The purine scaffold is a known pharmacophore for anticancer agents. | smolecule.com |

| Immunology | Immune signaling pathways | Related nucleoside analogs exhibit immunomodulatory effects. | |

| Neurology (Anxiety/Depression) | Serotonin (5-HT) receptors | Other purine derivatives have shown high affinity for 5-HT receptors. | nih.gov |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-2-(6-Amino-9H-purin-9-yl)propan-1-ol, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes :

-

Nucleophilic Substitution : Reacting 6-chloropurine derivatives with (R)-propanol precursors in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., DIPEA) at elevated temperatures (80–100°C) .

-

Phosphorylation : Introducing phosphonate or phosphate groups via coupling reagents (e.g., phenoxyphosphoryl chloride) in anhydrous conditions .

- Optimization Strategies :

-

Temperature Control : Higher yields are achieved at 80°C compared to room-temperature reactions due to enhanced reaction kinetics .

-

Solvent Selection : DMF improves solubility of purine intermediates, while dichloromethane aids in purification .

-

Purification : Column chromatography (silica/alumina) with methanol-dichloromethane gradients removes byproducts .

Step Reagents/Conditions Purpose Yield Range 1 DMF, DIPEA, 80°C Nucleophilic substitution 40–60% 2 Phenoxyphosphoryl chloride, THF Phosphorylation 20–35%

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 260 nm) resolve purine-related impurities; retention times vary with mobile phase (e.g., acetonitrile/water) .

- NMR Spectroscopy :

- ¹H NMR : Key signals include δ 8.01 ppm (purine H8), 3.64–3.55 ppm (propanol CH₂), and 1.80–1.63 ppm (CH₃) .

- ³¹P NMR : Detects phosphorylation (δ 10–15 ppm for phosphonate esters) .

Q. How does the stereochemistry of this compound influence its biological activity compared to its enantiomer?

- Stereospecific Interactions : The (R)-configuration aligns the hydroxyl group for hydrogen bonding with enzyme active sites (e.g., viral polymerases), enhancing inhibitory activity .

- Case Study : Tenofovir (a related (R)-configured prodrug) shows 10-fold higher antiviral potency than its (S)-enantiomer due to improved binding to reverse transcriptase .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can SHELX software address them?

- Challenges :

- Disorder in Flexible Chains : The propanol side chain may exhibit positional disorder, complicating electron density maps .

- Hydrogen Bonding Networks : Ambiguities in purine-water interactions require restrained refinement .

- SHELX Solutions :

- TWIN/BASF Commands : Correct for twinning in crystals with pseudo-merohedral symmetry .

- ISOR/SADI Restraints : Stabilize refinement of disordered moieties by constraining bond lengths/angles .

Q. How can conflicting NMR data for this compound derivatives be resolved, particularly regarding proton assignments in complex mixtures?

- Contradiction Analysis :

- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts CH₂ protons by 0.2–0.3 ppm .

- Dynamic Effects : Rotameric equilibria in the propanol chain broaden signals at room temperature; low-temperature NMR (e.g., –40°C) resolves splitting .

- Methodology :

- COSY/HSQC : Correlate coupled protons and assign stereochemistry unambiguously .

- Isotopic Labeling : ¹³C-labeled purine precursors simplify assignments in crowded spectral regions .

Q. What methodologies are employed to design phosphonate prodrugs of this compound, and how do structural modifications impact bioavailability?

- Prodrug Strategies :

- Bis(ester) Prodrugs : Mask phosphonate groups with isopropyl or phenylalanine esters to enhance cell permeability .

- ProTide Approach : Use aryloxyphosphoramidate linkages to facilitate intracellular enzyme-mediated activation .

- Bioavailability Insights :

- LogP Optimization : Adding lipophilic groups (e.g., benzyl) increases logP from –1.2 (parent) to 2.5 (prodrug), improving membrane penetration .

- Enzymatic Stability : Prodrugs with tert-butyl esters resist hydrolysis in plasma, extending half-life to >24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.